molecular formula C14H17N B12837882 1-(4-Ethynylphenyl)cyclohexanamine

1-(4-Ethynylphenyl)cyclohexanamine

Cat. No.: B12837882
M. Wt: 199.29 g/mol
InChI Key: OOVQBNWTIUZDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethynylphenyl)cyclohexanamine is a chemical building block of interest in medicinal chemistry and drug discovery research. It features both an ethynyl group and a primary amine group attached to cyclic structures, making it a versatile intermediate for synthesis. The ethynylphenyl moiety is a common scaffold in pharmaceutical research, as seen in compounds like 1-(4-Ethynylphenyl)ethanone, which is handled with cold-chain transportation and specific storage conditions to maintain stability . Compounds incorporating cyclohexanamine and ethynyl groups are investigated in early-stage research for various therapeutic areas . The primary amine group can be used to form amide bonds or salts, with analogs like 4-ethynylcyclohexan-1-amine hydrochloride demonstrating the handling of such compounds with 95% purity and specific hazard classifications . Researchers value this structural motif for developing novel molecules, including Lysine-Specific Demethylase 1 (LSD1) inhibitors explored in oncology research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-(4-ethynylphenyl)cyclohexan-1-amine

InChI

InChI=1S/C14H17N/c1-2-12-6-8-13(9-7-12)14(15)10-4-3-5-11-14/h1,6-9H,3-5,10-11,15H2

InChI Key

OOVQBNWTIUZDJP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2(CCCCC2)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 4 Ethynylphenyl Cyclohexanamine

Established Synthetic Routes to Cyclohexanamine Scaffolds

The cyclohexanamine core is a common structural motif in medicinal chemistry and materials science. Several robust methods have been developed for its synthesis, each offering distinct advantages in terms of substrate scope, stereocontrol, and scalability.

Reductive Amination Approaches to Cyclohexanamines

Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction typically proceeds via the in-situ formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by reduction to the corresponding amine. wikipedia.org For the synthesis of a 1-arylcyclohexanamine, the starting material would be the corresponding 1-arylcyclohexanone.

The reaction is often carried out as a one-pot procedure under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is also a prevalent method. wikipedia.org

A plausible pathway to a precursor for 1-(4-ethynylphenyl)cyclohexanamine would involve the reductive amination of 4-phenylcyclohexanone (B41837) with ammonia (B1221849) or a protected amine equivalent. The resulting 4-phenylcyclohexanamine could then be further functionalized.

Reducing Agent Typical Reaction Conditions Key Features
Sodium Borohydride (NaBH₄)Methanol (B129727) or ethanol (B145695) solvent, room temperature.Readily available and inexpensive, but can also reduce the starting ketone. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Mildly acidic pH (5-6), various solvents.More selective for the iminium ion over the ketone, but generates cyanide waste. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane or dichloroethane solvent, often with acetic acid.Mild and selective, does not require pH control, but is more expensive. masterorganicchemistry.com
Catalytic Hydrogenation (H₂/Catalyst)Pd/C, PtO₂, Raney Ni, various pressures and temperatures."Green" method with high atom economy, but may require specialized equipment. wikipedia.org

Stereoselective Synthesis of Functionalized Cyclohexylamine (B46788) Derivatives via Cycloadditions

For the construction of highly functionalized and stereochemically defined cyclohexylamine derivatives, cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful approach. chemrxiv.orgresearchgate.netacs.org This [4+2] cycloaddition between a diene and a dienophile can establish multiple stereocenters in a single step with high control.

In the context of synthesizing arylcyclohexylamines, a substituted butadiene could react with a vinyl arene derivative. For instance, a siloxybutadiene could serve as the diene, reacting with an α-nitrostyrene or an aryl acrylic ester as the dienophile. chemrxiv.org Subsequent chemical transformations of the resulting cycloadduct, such as reduction of the nitro group or Curtius rearrangement of the ester, would then yield the desired amine functionality. chemrxiv.org While this method provides excellent control over stereochemistry, it often involves a longer synthetic sequence compared to reductive amination. chemrxiv.orgresearchgate.net

Preparation of Cyclohexanamine Derivatives from Precursors

Cyclohexanamine and its derivatives can also be prepared from various readily available starting materials through different chemical transformations. google.comevitachem.comrsc.org One common industrial method is the catalytic hydrogenation of aniline (B41778) over nickel or cobalt catalysts, which reduces the aromatic ring to a cyclohexane (B81311) ring. rsc.org

Another approach involves the use of cyclohexanol (B46403) as a precursor. The alkylation of ammonia with cyclohexanol can produce cyclohexylamine. evitachem.com Furthermore, halogenated cyclohexanes can be converted to cyclohexylamines through nucleophilic substitution with ammonia or other amine sources. The synthesis of halogenated primary amines can be achieved by the hydrogenation of a halogenated oxime in the presence of a non-palladium noble metal or a base metal catalyst. google.com

Strategies for Introducing the 4-Ethynylphenyl Moiety

The introduction of the terminal alkyne functionality onto the phenyl ring is a critical step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation.

Sonogashira Cross-Coupling Reactions for Arylalkynes

The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.comorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

To synthesize this compound, a plausible strategy would involve the Sonogashira coupling of a protected terminal alkyne, such as trimethylsilylacetylene, with a pre-functionalized intermediate, 1-(4-iodophenyl)cyclohexanamine or 1-(4-bromophenyl)cyclohexanamine. The silyl (B83357) protecting group can then be removed under mild conditions to reveal the terminal alkyne. The reactivity of the aryl halide typically follows the order I > Br > Cl. wikipedia.org

Component Examples Role in the Reaction
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Facilitates the oxidative addition and reductive elimination steps.
Copper(I) Co-catalystCuI, CuBrForms the copper acetylide intermediate, increasing the reaction rate.
BaseTriethylamine, Diisopropylamine, PiperidineNeutralizes the hydrogen halide byproduct and acts as a solvent.
AlkynePhenylacetylene, TrimethylsilylacetyleneThe source of the ethynyl (B1212043) group.
Aryl HalideIodobenzene, Bromobenzene, Aryl triflatesThe electrophilic coupling partner.

Recent advancements have also led to the development of copper-free Sonogashira couplings, which can be advantageous in certain contexts to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). mdpi.com

Direct Ethynylation Methods on Phenyl Rings

While less common than cross-coupling reactions with pre-halogenated arenes, methods for the direct C-H ethynylation of aromatic rings have been developed. These reactions offer a more atom-economical approach by avoiding the pre-functionalization of the aromatic ring. However, they often require specific directing groups or harsh reaction conditions and may suffer from issues with regioselectivity.

One approach involves the palladium-catalyzed coupling of terminal alkynes with aryl C-H bonds, often requiring an oxidant to facilitate the catalytic cycle. Another strategy is the use of hypervalent iodine reagents to deliver the ethynyl group to an aromatic substrate. While these methods are of significant academic interest, their application in the synthesis of complex molecules like this compound would depend on the compatibility of the reaction conditions with the amine functionality.

Synthesis of Ethynyl-Substituted Intermediates

The introduction of the ethynyl moiety onto the phenyl ring is a critical step in the synthesis of this compound. The Sonogashira cross-coupling reaction is the most prominent and versatile method for forming the required C(sp²)–C(sp) bond. wikipedia.org This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgrsc.org

To prevent self-coupling of the terminal alkyne, a protecting group, such as a trimethylsilyl (B98337) (TMS) group, is often employed on the acetylene (B1199291) partner (e.g., using trimethylsilylacetylene). sioc-journal.cn The TMS group can be removed in situ or in a subsequent step, typically using a base like potassium carbonate or a fluoride (B91410) source.

Several synthetic routes have been designed for related poly-ethynylphenyl structures, which underscore the challenges in controlling the reaction. When using multifunctional starting materials, the choice between aromatic bromides and iodides is crucial; reactions with aryl iodides often provide cleaner products and avoid the formation of partially substituted byproducts that are difficult to separate. sioc-journal.cn

The efficiency of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, base, solvent, and temperature.

Table 1: Representative Conditions for Sonogashira Coupling

Aryl Halide Alkyne Partner Catalyst System Base Solvent Typical Yield Reference
Aryl Iodide Terminal Alkyne Pd(PPh₃)₄ / CuI Et₃N THF / Toluene (B28343) Good to Excellent rsc.org
Aryl Bromide Terminal Alkyne PdCl₂(PPh₃)₂ / CuI i-Pr₂NH Dioxane Moderate to Good wikipedia.org
1-bromo-4-iodobenzene Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Et₃N Toluene High wikipedia.org

This table is illustrative and compiles typical conditions from various sources. Yields are context-dependent.

Recent research has also explored the use of phosphoryl-substituted aryl halides, which show high reactivity in Sonogashira couplings due to the electron-withdrawing nature of the phosphorylethynyl group. rsc.org

Convergent and Divergent Synthetic Pathways to this compound

The construction of the final target molecule can be approached using either convergent or divergent synthetic strategies, each offering distinct advantages.

A convergent synthesis involves the independent synthesis of two or more complex fragments of the target molecule, which are then joined together in one of the final steps. This approach is generally more efficient for complex molecules as it allows for parallel synthesis and maximizes the yield based on the longest linear sequence.

Proposed Convergent Pathway:

Fragment A Synthesis: Preparation of a 4-ethynylphenyl organometallic reagent, such as 4-ethynylphenylmagnesium bromide. This is achieved by reacting a protected or unprotected 4-halo-ethynylbenzene with magnesium.

Fragment B Synthesis: Cyclohexanone (B45756) is a readily available starting material.

Coupling and Amination: The Grignard reagent (Fragment A) is reacted with cyclohexanone to form 1-(4-ethynylphenyl)cyclohexan-1-ol. This tertiary alcohol can then be converted to the target amine through various methods, such as a Ritter reaction or by conversion to an azide (B81097) followed by reduction.

A divergent synthesis begins with a central core molecule that is successively reacted to build a library of structurally related compounds. wikipedia.org This strategy is highly valuable in medicinal chemistry for exploring structure-activity relationships. wikipedia.orgnih.govrsc.org

Proposed Divergent Pathway:

Core Intermediate Synthesis: A key intermediate such as 1-(4-bromophenyl)cyclohexanamine is synthesized. This can be prepared from 4-bromoacetophenone via various routes, including reductive amination in the presence of cyclohexylamine or through a multi-step sequence involving the corresponding carboxylic acid. doi.org

Diversification: The 1-(4-bromophenyl)cyclohexanamine serves as a versatile precursor.

To obtain the target molecule, a Sonogashira coupling is performed with a protected acetylene, followed by deprotection.

To obtain other analogues, the same intermediate can be subjected to other cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide variety of functional groups at the 4-position of the phenyl ring.

One-Pot and Multicomponent Reaction (MCR) Strategies in Amine Synthesis

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reaction (MCR) strategies are highly desirable. MCRs, in which three or more reactants combine in a single operation to form a product that contains portions of all reactants, are particularly powerful tools in modern organic synthesis. organic-chemistry.orgnih.gov

For the synthesis of a tetrasubstituted amine like this compound, a particularly relevant MCR is the Ketone-Amine-Alkyne (KA²) coupling. nih.gov This reaction allows for the direct formation of propargylamines from a ketone, an amine, and a terminal alkyne.

Hypothetical KA² Coupling for this compound:

Components: Cyclohexanone, an amine source (e.g., ammonia or a surrogate), and 4-ethynylphenylacetylene.

Catalyst: This transformation often requires a catalyst to activate the C-H bond of the alkyne. While traditionally copper or gold catalysts are used, recent developments have shown that environmentally benign and inexpensive zinc salts, such as zinc acetate, can effectively catalyze the KA² coupling. nih.gov

Table 3: A Potential Multicomponent Synthesis

Reaction Type Reactant 1 Reactant 2 Reactant 3 Catalyst Key Features Reference

While classic MCRs like the Strecker (ketone, amine, cyanide) and Ugi (ketone, amine, isocyanide, carboxylic acid) reactions are powerful for synthesizing α-amino acids and their derivatives, their direct application to form this specific target might be less straightforward than the more specialized KA² coupling. nih.gov One-pot procedures, where sequential reactions are performed in a single flask without intermediate purification, can also be envisioned. organic-chemistry.org For instance, the formation of 1-(4-bromophenyl)cyclohexanecarboxylic acid followed by a Curtius rearrangement in the same reaction vessel could streamline the synthesis of a key intermediate. doi.orgbeilstein-journals.org

Considerations for Scalable Synthesis and Green Chemistry Principles

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of its scalability, safety, cost-effectiveness, and environmental impact. Green chemistry principles provide a framework for designing more sustainable chemical processes. ijnc.irsynthiaonline.comyoutube.com

Scalable Synthesis: A major challenge in scaling up many of the potential routes is the reliance on expensive catalysts and purification methods.

Catalyst Cost: Palladium catalysts used in Sonogashira couplings can be a significant cost driver. Research into more active catalysts or catalyst recycling systems is crucial.

Purification: Chromatographic purification is often not feasible on a large scale. Developing routes where the final product can be isolated and purified by crystallization is highly advantageous. For example, procedures for synthesizing related amines have been specifically designed to be scalable by affording a solid hydrochloride salt that can be easily filtered and purified. beilstein-journals.orgnih.gov

Reagent Safety: The use of hazardous reagents, such as hydrazoic acid (used in some tetrazole syntheses) or highly reactive organometallics, requires specialized handling and equipment on a large scale, increasing costs and safety risks. researchgate.net

Green Chemistry Principles: Applying green chemistry principles can lead to a more sustainable synthesis of this compound.

Waste Prevention & Atom Economy: MCRs like the KA² coupling are inherently "greener" as they exhibit high atom economy and reduce the number of synthetic steps, thereby minimizing waste from intermediate workups and purifications. beilstein-journals.org

Safer Solvents and Auxiliaries: Traditional Sonogashira couplings often use solvents like toluene or THF. Recent studies have shown that greener solvents, such as the bio-derived glycerol, can be highly effective, leading to high yields and lower environmental impact (E-factors). d-nb.info

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Both the Sonogashira and KA² coupling pathways rely on catalysis. d-nb.infonih.gov Developing heterogeneous catalysts that can be easily recovered and reused would further enhance the green credentials of the synthesis.

Energy Efficiency: Performing reactions at ambient temperature and pressure, when possible, reduces energy consumption. The development of highly active catalysts can enable lower reaction temperatures. wikipedia.org

Table 4: Green Chemistry Analysis of Potential Synthetic Routes

Synthetic Route Green Chemistry Advantages Green Chemistry Challenges
Divergent (via Sonogashira) Catalytic C-C bond formation; potential for using greener solvents like glycerol. d-nb.info Use of palladium (cost, toxicity); potential for multiple steps and purification.

| MCR (KA² Coupling) | High atom economy; one-pot procedure reduces steps and waste; potential for using inexpensive, benign catalysts like zinc salts. nih.gov | May require optimization for the specific substrates; catalyst may need to be removed from the final product. |

By integrating these considerations, a synthetic chemist can design a route to this compound that is not only efficient but also economically and environmentally sustainable.

Advanced Organic Transformations and Derivatization Strategies

Click Chemistry Applications of the Terminal Alkyne

The terminal alkyne group is a cornerstone of "click chemistry," a class of reactions known for their high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions. alfa-chemistry.comnih.govapjonline.in This makes the ethynylphenyl moiety of the compound a prime substrate for creating stable, covalently linked structures.

The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a modified Huisgen 1,3-dipolar cycloaddition. nih.govapjonline.in This reaction joins terminal alkynes and azides to form a stable 1,2,3-triazole ring. nih.govinterchim.fr The process is highly efficient and its biocompatibility under specific conditions has broadened its use in pharmaceutical sciences and bioconjugation. nih.govapjonline.in

A key advantage of the copper-catalyzed reaction over the purely thermal Huisgen cycloaddition is its exceptional regioselectivity. nih.gov The uncatalyzed reaction yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, whereas the CuAAC process exclusively produces the 1,4-disubstituted isomer. nih.govrsc.org When 1-(4-ethynylphenyl)cyclohexanamine partakes in a CuAAC reaction, the terminal alkyne reacts with an organic azide (B81097) (R-N₃) to yield a single, well-defined 1-(4-(1-substituted-1H-1,2,3-triazol-4-yl)phenyl)cyclohexanamine product. This high degree of control is crucial for applications where precise molecular architecture is essential. researchgate.netnih.gov

Table 1: Illustrative CuAAC Reaction of this compound

Reactant 1Reactant 2 (Generic Azide)Catalyst SystemProduct (1,4-Disubstituted 1,2,3-Triazole)
This compoundR-N₃Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate)1-(4-(1-R-1H-1,2,3-triazol-4-yl)phenyl)cyclohexanamine

The mechanism of the CuAAC reaction is understood to be more complex than a simple concerted cycloaddition and involves multiple copper-acetylide intermediates. rsc.orgbeilstein-journals.org The catalytically active species is copper(I), which can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from the more stable copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. beilstein-journals.orgresearchgate.net The generally accepted mechanism involves the formation of a copper(I) acetylide from the terminal alkyne of this compound. This intermediate then reacts with the azide, proceeding through a six-membered copper-triazolide intermediate before releasing the 1,4-disubstituted triazole product and regenerating the copper(I) catalyst for the next cycle. nih.gov

To enhance reaction rates and stabilize the Cu(I) oxidation state, various ligands are often employed. mdpi.com Tris-(triazolylmethyl)amine ligands, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are particularly effective at accelerating the reaction and protecting the catalyst from oxidation. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that circumvents the need for a copper catalyst. nih.gov This is particularly advantageous in biological systems where copper toxicity can be a concern. nih.govnih.gov The reaction's driving force comes from the high ring strain of a cyclooctyne, which significantly lowers the activation energy for the cycloaddition with an azide. researchgate.net

The terminal alkyne in this compound is linear and unstrained, meaning it cannot act as the strained component in a typical SPAAC reaction. To utilize this chemistry, the molecule would typically be modified. For instance, the primary amine of this compound could be converted into an azide. This new derivative could then react with a strained alkyne, such as a dibenzocyclooctyne (DIBO) or bicyclononyne (BCN), to form the triazole product in a catalyst-free manner. nih.govresearchgate.net

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is another bioorthogonal reaction noted for its exceptionally fast kinetics. rsc.orgnih.gov This reaction occurs between an electron-poor diene and an electron-rich dienophile, the opposite of the classical Diels-Alder reaction. wikipedia.org Alkynes, including the terminal alkyne of this compound, can function as the dienophile partner in this cycloaddition. wikipedia.orgsigmaaldrich.com

The most common dienes used for IEDDA with alkynes are electron-deficient tetrazines. rsc.orgsigmaaldrich.com The reaction of the alkyne in this compound with a substituted 1,2,4,5-tetrazine (B1199680) would proceed rapidly and irreversibly, typically with the expulsion of dinitrogen gas, to form a stable dihydropyridazine (B8628806) product, which then tautomerizes to the corresponding pyridazine. nih.govsigmaaldrich.com This powerful, catalyst-free ligation strategy is widely used for rapid bioconjugation. rsc.org

Table 2: Illustrative IEDDA Reaction of this compound

DienophileDiene (Generic Tetrazine)ConditionsProduct (Substituted Pyridazine)
This compoundR¹-Tetrazine-R²Catalyst-free, aqueous or organic solventPyridazine derivative + N₂

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Functionalization of the Cyclohexanamine Amine Group

The primary amine on the cyclohexyl ring provides a second, distinct reactive site for derivatization, orthogonal to the alkyne. Primary amines are versatile nucleophiles and can undergo a wide array of transformations to introduce new functional groups and build molecular complexity. researchgate.netchemrxiv.org Common functionalization strategies include acylation, sulfonylation, and alkylation.

These transformations allow for the attachment of a wide variety of substituents to the amine nitrogen, significantly altering the molecule's properties.

Table 3: Selected Functionalization Strategies for the Amine Group

Reaction TypeReagent ClassGeneral Structure of ReagentResulting Functional Group
Acylation Acyl Halide / AnhydrideR-COCl / (R-CO)₂OAmide
Sulfonylation Sulfonyl HalideR-SO₂ClSulfonamide
Reductive Amination Aldehyde or KetoneR¹-CO-R²Secondary or Tertiary Amine
Alkylation Alkyl HalideR-XSecondary/Tertiary Amine

For example, reaction with an acyl chloride (R-COCl) in the presence of a base would readily convert the primary amine into a stable secondary amide. Similarly, reaction with a sulfonyl chloride (R-SO₂Cl) yields a sulfonamide. Reductive amination, which involves condensation with an aldehyde or ketone to form an imine intermediate followed by reduction, is a powerful method for creating new secondary or tertiary amines with diverse substituents. chemrxiv.org These well-established reactions provide a robust toolkit for modifying the cyclohexanamine portion of the molecule. acs.org

Amidation and Acylation Reactions

The primary amine group of this compound is readily susceptible to amidation and acylation reactions, forming a stable amide bond. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds. ucl.ac.uk The acylation of primary amines can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents.

Commonly used acylating agents and the general conditions for these transformations are summarized below:

Acylating AgentTypical ConditionsProduct
Acid Chlorides (e.g., Acetyl Chloride)Aprotic solvent (e.g., DCM, THF), often with a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. scielo.org.mxN-acyl-1-(4-ethynylphenyl)cyclohexanamine
Acid Anhydrides (e.g., Acetic Anhydride)Can be run neat or in a solvent, sometimes with a catalyst (e.g., DMAP). scielo.org.mxN-acyl-1-(4-ethynylphenyl)cyclohexanamine
Carboxylic AcidsRequires a coupling agent (e.g., DCC, EDC, HCTU) and often an additive (e.g., HOBt) to facilitate the reaction and suppress side reactions. nih.govN-acyl-1-(4-ethynylphenyl)cyclohexanamine
Boron-based ReagentsReagents like B(OCH2CF3)3 can mediate the direct amidation of carboxylic acids and amines. acs.orgN-acyl-1-(4-ethynylphenyl)cyclohexanamine

For instance, the reaction with acetyl chloride would yield N-(1-(4-ethynylphenyl)cyclohexyl)acetamide. The progress of these reactions can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), and the products are typically purified by column chromatography or recrystallization. The choice of the acylating agent and reaction conditions can be tailored to the specific substrate and desired product, offering a high degree of control over the derivatization process.

Formation of Schiff Bases and Imines

The reaction of the primary amine of this compound with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases, also known as imines. researchgate.netscispace.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. scispace.com

The formation of Schiff bases is a reversible reaction and is often catalyzed by either an acid or a base. scispace.comijacskros.com The optimal pH for imine formation is typically mildly acidic, around 4-6. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

The general reaction is as follows:

This compound + R-CHO/R-CO-R' ⇌ Schiff Base (Imine) + H₂O

The removal of water from the reaction mixture, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the formation of the imine product. scispace.com These imine derivatives can be stable compounds or can serve as intermediates for further synthetic transformations, such as reduction to secondary amines (as discussed in the reductive alkylation section) or as ligands in coordination chemistry.

Further Transformations of the Phenyl Ring and Cyclohexane (B81311) Moiety

Beyond the reactivity of the primary amine, the ethynylphenyl and cyclohexane moieties of this compound offer additional sites for chemical modification.

The terminal alkyne group on the phenyl ring is particularly versatile. It can undergo a variety of reactions, including:

Sonogashira coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form more complex substituted alkynes.

Click chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Hydration: The addition of water across the triple bond to form a ketone.

Reduction: Hydrogenation of the alkyne to an alkene or alkane.

The phenyl ring itself can be subject to electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents. The cyclohexane ring is generally less reactive but can undergo oxidation or other transformations under more forcing conditions.

Chemo- and Regioselectivity in Complex Derivatization

When multiple reactive sites are present in a molecule, as is the case with this compound, chemo- and regioselectivity become critical considerations in designing synthetic strategies. The primary amine is generally the most nucleophilic site and will preferentially react with electrophiles under mild conditions.

For instance, in a reaction with an acyl chloride, amidation of the amine will occur much more readily than any reaction at the alkyne or the aromatic ring. Similarly, in a reductive alkylation, the reaction will be selective for the amine group.

However, by carefully choosing reagents and reaction conditions, it is possible to selectively target other functional groups. For example, the Sonogashira coupling of the alkyne can be performed in the presence of the primary amine by using a suitable base and catalyst system that does not promote side reactions with the amine. Protecting the amine group with a suitable protecting group can also be employed to direct reactivity towards other parts of the molecule.

The regioselectivity of reactions on the phenyl ring will be influenced by the directing effects of the ethynyl (B1212043) and cyclohexylamino substituents. Understanding these electronic and steric effects is key to predicting and controlling the outcome of such transformations.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen, carbon, and nitrogen atoms within 1-(4-Ethynylphenyl)cyclohexanamine.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, the spectrum reveals distinct signals corresponding to the aromatic protons, the cyclohexyl protons, the amine protons, and the acetylenic proton.

The aromatic protons on the para-substituted phenyl ring typically appear as two distinct doublets in the downfield region of the spectrum, a characteristic AA'BB' system. The ethynyl (B1212043) proton gives rise to a singlet further upfield. The protons on the cyclohexyl ring produce a series of multiplets in the aliphatic region of the spectrum. The amine (NH₂) protons can appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
Aromatic (CH)7.39d
Aromatic (CH)7.23d
Acetylenic (C≡CH)3.03s
Cyclohexyl (CH₂)1.25-2.05m
Amine (NH₂)1.63s (br)

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). The solvent used for the analysis can influence the exact chemical shift values. "d" denotes a doublet, "s" a singlet, and "m" a multiplet.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum shows signals for the two quaternary carbons of the ethynyl group, with the terminal alkyne carbon appearing at a lower chemical shift than the one attached to the phenyl ring. The aromatic carbons also give rise to several signals in the downfield region. The carbon atom of the cyclohexyl ring bonded to the nitrogen and the phenyl group (the quaternary benzylic carbon) appears at a characteristic downfield shift. The remaining cyclohexyl carbons produce signals in the aliphatic region.

¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm
Aromatic (C)146.4
Aromatic (CH)132.0
Aromatic (CH)125.7
Aromatic (C)120.1
Acetylenic (C ≡CH)83.9
Acetylenic (C≡C H)76.9
Cyclohexyl (C -NH₂)57.1
Cyclohexyl (CH₂)36.6
Cyclohexyl (CH₂)25.7
Cyclohexyl (CH₂)22.1

Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

¹⁵N NMR spectroscopy is a more specialized technique used to probe the nitrogen atom's chemical environment. For this compound, this technique would provide a single resonance corresponding to the primary amine (-NH₂) group. The chemical shift of this nitrogen atom provides insight into its electronic environment and hybridization state. While less common than ¹H and ¹³C NMR, ¹⁵N NMR can be a valuable tool for confirming the presence and nature of the nitrogen-containing functional group.

Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For instance, it would show correlations between the adjacent aromatic protons and among the various protons of the cyclohexyl ring, helping to trace the proton-proton connectivity within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the cyclohexyl proton multiplets would correlate with their respective carbon signals in the aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the acetylenic proton would show a correlation to the aromatic carbon it is attached to through the triple bond. The protons on the cyclohexyl ring adjacent to the quaternary benzylic carbon would show correlations to this carbon, confirming the attachment of the cyclohexyl ring to the phenyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint that is characteristic of the compound's functional groups.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A sharp, intense absorption band is typically observed for the C≡C triple bond stretch of the terminal alkyne. A sharp band of medium intensity corresponding to the ≡C-H stretch is also a key indicator of the terminal alkyne. The N-H stretching vibrations of the primary amine usually appear as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the cyclohexyl group are seen just below 3000 cm⁻¹. The C-N stretching vibration can also be identified in the fingerprint region of the spectrum.

FT-IR Data for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)~3300-3500Medium
≡C-H Stretch (Alkyne)~3300Sharp, Medium
C-H Stretch (Aromatic)>3000Medium
C-H Stretch (Aliphatic)<3000Strong
C≡C Stretch (Alkyne)~2100Sharp, Intense
C-N Stretch~1129

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. For this compound, the most distinctive feature in the Raman spectrum is the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl group. This bond typically gives rise to a sharp and intense peak in the so-called "Raman-silent region" of biological samples, which is approximately 1800-2800 cm⁻¹. Specifically, for ethynylphenyl derivatives, this peak is observed in the 2100-2200 cm⁻¹ range. nih.gov The exact position of this peak can be influenced by the substituents on the phenyl ring. nih.gov

Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the Raman signal of the analyte, which is particularly useful for detecting low concentrations of the compound. In SERS, the molecule is adsorbed onto a nanostructured metal surface, typically gold or silver. The interaction with the metal surface can lead to shifts in the Raman bands. For ethynylphenyl compounds, the ethynyl stretching mode has been observed to shift depending on the nature of the substituent on the phenyl ring. nih.gov For instance, in a study on various 4-ethynylphenyl substituted dyes, the alkyne stretching mode was found to shift from 2150 cm⁻¹ up to 2200 cm⁻¹ depending on the electron-donating or -withdrawing nature of the substituent. nih.gov

Table 1: Expected Raman and SERS Bands for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)SERS Shift (cm⁻¹)Notes
C≡C Stretch~2100 - 2200~2100 - 2200Strong, sharp peak characteristic of the ethynyl group.
Aromatic C=C Stretch~1600~1590 - 1610Bands associated with the phenyl ring.
Cyclohexane (B81311) C-C Stretch~800 - 1200~800 - 1200Multiple bands corresponding to the cyclohexane ring framework.
C-N Stretch~1000 - 1250~1000 - 1250Stretching vibration of the amine group bond.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 4-ethynylphenyl group. The presence of the phenyl ring conjugated with the ethynyl group is expected to result in absorption bands in the ultraviolet region.

Studies on compounds containing the ethynylphenyl moiety have shown that this group contributes to the UV absorption spectrum. For example, the introduction of ethynylphenyl groups into porphyrin structures leads to characteristic absorption bands. researchgate.net Similarly, BODIPY dyes with ethynylaryl substituents exhibit absorption maxima that are shifted to longer wavelengths compared to their aryl-substituted counterparts, indicating the influence of the ethynyl group on the electronic structure. acs.org The introduction of an ethynyl group to a ferrocene (B1249389) system via a phenyl linker also results in a bathochromic shift in the UV-Vis spectrum. rsc.org For 3-(4-ethynylphenyl)-1,5-diphenylformazan, a UV-Vis maximum was reported at 372 nm. mdpi.com Based on these analogous compounds, this compound is expected to exhibit characteristic absorption bands in the UV region, likely below 400 nm.

Table 2: Expected UV-Vis Absorption for this compound

ChromophoreExpected λmax (nm)Solvent Effects
4-Ethynylphenyl~250 - 380The position and intensity of the absorption bands can be influenced by the polarity of the solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, soft ionization techniques like Electrospray Ionization (ESI) and high-resolution mass spectrometry (HRMS) are particularly valuable. Arylcyclohexylamines are a class of compounds that have been extensively studied by mass spectrometry. nih.govresearchgate.netnih.gov

The fragmentation of arylcyclohexylamines typically involves cleavage of the bonds of the cyclohexyl ring and the bond between the cyclohexyl ring and the amine group. libretexts.orglibretexts.org

HRMS provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition. For this compound (C₁₄H₁₇N), the expected exact mass of the molecular ion [M]⁺ can be calculated. The high mass accuracy of HRMS helps to unambiguously confirm the elemental formula of the compound and its fragments. rsc.org

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amines. nih.gov In positive ion mode ESI-MS, this compound is expected to be readily protonated at the amine group to form the [M+H]⁺ ion. The fragmentation of this protonated molecule in the mass spectrometer (MS/MS) would provide key structural information. Based on the fragmentation of other arylcyclohexylamines, expected fragmentation pathways would include the loss of the amine group, and various cleavages of the cyclohexyl ring.

Table 3: Predicted Mass Spectrometry Data for this compound

IonFormulaCalculated m/z (monoisotopic)Fragmentation Pathway
[M+H]⁺C₁₄H₁₈N⁺199.1439Protonated molecular ion
[M-NH₃]⁺C₁₄H₁₅⁺183.1174Loss of ammonia (B1221849) from the protonated molecule
[C₈H₅]⁺C₈H₅⁺101.0391Fragment corresponding to the ethynylphenyl group
[C₆H₁₀N]⁺C₆H₁₀N⁺96.0813Fragment corresponding to the cyclohexanamine moiety

X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexyl ring, as well as the orientation of the ethynylphenyl group relative to the cyclohexanamine moiety. While the crystal structure of this compound has not been specifically reported, X-ray crystallography has been used to determine the structures of related arylcyclohexylamine compounds. nih.gov For instance, the crystal structure of 3-(4-ethynylphenyl)-1,5-diphenylformazan has been determined, confirming the planar structure of the formazan (B1609692) chain and the linear geometry of the ethynyl group. mdpi.com Obtaining a single crystal of sufficient quality is a prerequisite for this analysis. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For a given compound, DFT studies typically involve geometry optimization, analysis of frontier molecular orbitals, and examination of charge distribution to predict its stability and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics. nih.govresearchgate.net For a molecule with a flexible ring system like cyclohexane (B81311), MD simulations can reveal how the ring puckers and how substituents move, which is information that is often inaccessible through static computational models alone. researchgate.nettudelft.nl There are no published MD simulation studies focused on the conformational dynamics of 1-(4-Ethynylphenyl)cyclohexanamine.

Quantum Chemistry Calculations for Advanced Electronic Properties

Beyond the standard DFT approaches, more advanced quantum chemistry calculations can be employed to investigate a wider range of electronic properties, such as polarizability, hyperpolarizability (related to non-linear optical properties), and detailed aspects of electronic excitations. arxiv.orgdtu.dkfigshare.comnih.gov These advanced calculations provide deeper insights into a molecule's potential applications in materials science and electronics. Such investigations into the advanced electronic properties of this compound have not been reported.

Theoretical Elucidation of Reaction Mechanisms and Pathways

The formation of the ethynylphenyl moiety typically involves a Sonogashira coupling, a well-established palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Theoretical studies on similar reactions have elucidated the catalytic cycle, which generally proceeds through steps of oxidative addition, alkyne coordination, deprotonation, and reductive elimination.

The synthesis of the cyclohexanamine portion can be achieved through various routes, such as the reductive amination of cyclohexanone (B45756) or the hydrogenation of aniline (B41778) derivatives. mdpi.comresearchgate.net Computational studies on the reductive amination of ketones have shown that the reaction can proceed through either a stepwise or a concerted mechanism, depending on the specific reactants and catalysts employed. mdpi.com In the context of producing cyclohexylamine (B46788) derivatives, investigations into the hydrogenation of m-phenylenediamine (B132917) have highlighted the challenges of achieving high yields due to electronic effects and steric hindrance between the amino groups on the benzene (B151609) ring. mdpi.com

A potential synthetic pathway to a related compound, (3-ethynyl-phenyl)-methyl-amine, involves the reaction of 3-ethynylaniline (B136080) with palladium on carbon and potassium hydroxide (B78521) in methanol (B129727) under reflux. researchgate.net This suggests that functionalization of an ethynylaniline precursor is a viable route.

Furthermore, computational investigations, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the regioselectivity and reactivity of related heterocyclic compounds derived from cyclohexylamine precursors. raco.cat These studies often analyze the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the most likely sites for electrophilic and nucleophilic attack. raco.cat For instance, in the synthesis of novel fused heterocyclic systems from 2-cyano-N-cyclohexylacetamide, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine the equilibrium geometry and electronic properties of the products. raco.cat

A computational study on the cleavage of an amide bond assisted by an intramolecular amine nucleophilic attack revealed a mechanism involving an initial nitrogen attack, followed by a proton transfer and subsequent bond cleavage. usfq.edu.ec This type of theoretical investigation into intramolecular interactions could be relevant for understanding the reactivity and stability of this compound under various conditions.

While these examples provide a theoretical framework for understanding the potential reaction mechanisms involved in the synthesis of this compound, dedicated computational studies on this specific molecule are needed for a more precise elucidation of its formation pathways and reactivity.

In Silico Screening and Ligand-Protein Binding Predictions (General Methodologies)

In silico methods are powerful computational tools used in drug discovery and molecular biology to predict the interaction between a small molecule (ligand), such as this compound, and a protein target. These approaches can significantly accelerate the identification of potential drug candidates by screening large virtual libraries of compounds and predicting their binding affinity and mode. bohrium.com

Virtual Screening

Virtual screening (VS) is a key computational technique that involves the screening of large chemical databases to identify molecules that are likely to bind to a drug target, typically a protein. bohrium.com VS can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional (3D) structure of the target protein, which can be determined experimentally (e.g., via X-ray crystallography or NMR spectroscopy) or predicted using homology modeling. mdpi.com Molecular docking is the most common SBVS technique, where computational algorithms predict the preferred orientation and conformation of a ligand when bound to a protein's binding site. bohrium.com The strength of the interaction is then estimated using a scoring function, which calculates a value representing the binding affinity.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target protein is unknown, LBVS methods can be employed. These approaches utilize the knowledge of molecules that are known to bind to the target. Techniques include searching for molecules with similar 2D or 3D structures, or building a pharmacophore model that defines the essential chemical features required for binding.

Ligand-Protein Binding Predictions

The prediction of ligand-protein binding is a critical aspect of computational drug design. Accurate prediction of binding affinity is essential for ranking potential drug candidates. oup.com

Molecular Docking and Scoring: As mentioned, molecular docking programs are used to predict the binding pose of a ligand in a protein's active site. bohrium.com The scoring functions used in these programs are crucial for estimating the binding free energy. While these scores are effective for identifying potential binders, they often have limitations in accurately predicting the absolute binding affinity. oup.com

Machine Learning and Deep Learning: In recent years, machine learning (ML) and deep learning (DL) models have emerged as powerful tools for predicting protein-ligand interactions. oup.comfrontiersin.org These models can be trained on large datasets of known protein-ligand complexes and their binding affinities to learn complex relationships between molecular features and binding strength. oup.comfrontiersin.org Sequence-based approaches, which use only the amino acid sequence of the protein, are particularly valuable when the 3D structure is not available. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic and detailed view of the ligand-protein interaction. By simulating the movements of atoms over time, MD can be used to assess the stability of the predicted binding pose and to calculate binding free energies with higher accuracy than docking scores, although at a greater computational cost.

Application to this compound

The computational methodologies described above can be applied to investigate the potential biological targets of this compound. For instance, if a target protein is hypothesized, molecular docking could be used to predict how the compound binds to the active site. The ethynylphenyl group might engage in π-π stacking interactions with aromatic residues, while the cyclohexanamine moiety could form hydrogen bonds or electrostatic interactions.

If no specific target is known, virtual screening of this compound against a library of protein structures could help to identify potential binding partners. Furthermore, if experimental data on the activity of structurally similar molecules are available, ligand-based methods could be employed to predict the potential activity of this compound. The integration of these in silico approaches provides a powerful framework for exploring the pharmacological potential of novel chemical entities like this compound.

Computational Method Description Application to this compound
Structure-Based Virtual Screening (SBVS) Utilizes the 3D structure of a target protein to screen for potential ligands.Docking this compound into the binding sites of known protein targets.
Ligand-Based Virtual Screening (LBVS) Uses information from known active ligands to find new ones.Identifying molecules with similar pharmacophoric features to this compound.
Molecular Docking Predicts the binding orientation and affinity of a ligand to a protein.Determining the likely binding mode and estimating the binding strength of the compound to a specific protein.
Machine Learning/Deep Learning Employs algorithms trained on large datasets to predict binding affinity. oup.comfrontiersin.orgPredicting the binding affinity of this compound to various proteins based on its chemical structure.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-protein complex over time.Assessing the stability of the predicted binding pose and calculating a more accurate binding free energy.

Applications in Advanced Materials Science

Integration into Polymer Science and Polymer Modification

The structure of 1-(4-Ethynylphenyl)cyclohexanamine is particularly amenable to applications in polymer science, where both the ethynyl (B1212043) and amine functionalities can be leveraged to create novel polymer structures and to modify existing ones.

Post-polymerization functionalization is a powerful strategy for creating diverse libraries of polymers from a single, reactive parent polymer. mcmaster.ca This approach allows for the introduction of specific functionalities to tailor the polymer's properties for a given application. mcmaster.ca The terminal alkyne group of this compound makes it an ideal candidate for "click" chemistry, a class of reactions known for their high efficiency, selectivity, and tolerance to a wide range of functional groups and reaction conditions. rsc.org

By using this molecule, polymers containing azide (B81097) side chains can be efficiently functionalized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). mcmaster.ca This allows for the covalent attachment of the phenylcyclohexanamine moiety onto a polymer backbone, thereby modifying the polymer's physical and chemical properties, such as solubility, thermal stability, and surface energy. For instance, grafting this compound onto a polymer could introduce hydrophobicity via the cyclohexyl group and a site for further reactions or pH-responsive behavior via the amine group. This method provides a straightforward route to functional materials without the need to synthesize complex monomers. rsc.orgnih.gov

Click Reaction Type Reactants Key Features Potential Application
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne + AzideHigh yield, requires copper catalystBulk polymer modification
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Cyclooctyne + AzideCopper-free, biocompatibleFunctionalization in biological systems
Thiol-yne Reaction Terminal Alkyne + ThiolRadical-initiated, forms vinyl sulfideSurface modification, hydrogel formation. nih.gov

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. thno.org The dynamic and reversible nature of these interactions allows for the creation of "smart" materials that can respond to external stimuli. nih.gov this compound possesses several structural features that enable it to participate in the formation of complex supramolecular structures.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. nih.gov The phenylcyclohexyl portion of this compound can act as a hydrophobic guest that fits into the cavities of various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. thno.orgmdpi.com The binding is driven by the exclusion of water molecules from the host's cavity and is stabilized by van der Waals forces.

The primary amine group can provide an additional point of interaction, such as hydrogen bonding or electrostatic interactions (if protonated), which can enhance the binding affinity and selectivity of the host-guest complex. thno.org This allows for the design of molecular recognition systems where the host can selectively bind this compound over other similar molecules. Such systems are fundamental for developing sensors, molecular capsules for controlled release, and stimuli-responsive materials. nih.govresearchgate.net

Host Macrocycle Binding Cavity Characteristics Relevant Guest Features in this compound
β-Cyclodextrin Hydrophobic inner cavity, hydrophilic exteriorPhenyl ring, cyclohexyl group. mdpi.com
Calix[n]arenes Hydrophobic cavity, modifiable upper/lower rimsPhenyl group, potential for H-bonding with amine. nih.gov
Cucurbit[n]urils Hydrophobic cavity, carbonyl portalsProtonated amine group, phenyl group. nih.gov

Self-assembly is the process by which molecules spontaneously organize into ordered structures through non-covalent interactions. rsc.org The distinct functional groups on this compound can direct its assembly into well-defined supramolecular architectures. nih.gov

The key interactions that can drive the self-assembly of this compound or its derivatives include:

Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, interacting with acceptors on adjacent molecules to form chains or networks. mdpi.com

π-π Stacking: The electron-rich phenyl-ethynyl systems can stack on top of each other, leading to the formation of one-dimensional columns or other ordered aggregates. rsc.org

Hydrophobic Interactions: In aqueous environments, the nonpolar phenylcyclohexyl groups can aggregate to minimize their contact with water, driving the formation of larger assemblies. nih.gov

By carefully designing derivatives of this molecule, it is possible to program the self-assembly process to create complex nanostructures like fibers, sheets, or vesicles, which are foundational for applications in nanotechnology and biomedical engineering. rsc.org

Contributions to Nanoscience and Nanomaterials Development

Nanoscience involves the study and manipulation of matter on an atomic and molecular scale (typically between 1 and 100 nanometers). nih.gov The chemical reactivity and self-assembly properties of this compound make it a valuable tool in this field.

The terminal alkyne provides a covalent anchor point to functionalize the surfaces of various nanomaterials, including:

Gold Nanoparticles: Via thiol-yne chemistry or after conversion of the alkyne to a thiol.

Silica (B1680970) Nanoparticles: By first modifying the silica surface with azide groups and then using click chemistry.

Carbon Nanotubes and Graphene: Covalent functionalization can improve their solubility and processability, integrating them into polymer composites or electronic devices. researchgate.net

Furthermore, the self-assembly of this molecule can be used as a "bottom-up" approach to fabricate well-defined nanostructures. rsc.org The resulting supramolecular polymers or aggregates are themselves nanomaterials with potential applications in drug delivery, bioimaging, and regenerative medicine. rsc.org

Functional Materials with Tailored Properties (e.g., Electronic, Optical)

The incorporation of this compound into larger molecular or polymeric systems can lead to functional materials with specific electronic and optical properties. The phenylene-ethynylene unit is a well-known chromophore and a building block for conjugated materials. nih.gov

Oligomers and polymers containing the phenylene-ethynylene motif are often fluorescent and exhibit semiconductor properties, making them suitable for applications in:

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting layers.

Organic Field-Effect Transistors (OFETs): As the active semiconductor channel.

Chemical Sensors: Where binding of an analyte to the amine group could cause a change in the material's fluorescence (e.g., color or intensity).

The properties of these materials can be finely tuned by chemical modification. researchgate.net For example, protonation of the amine group in acidic conditions would introduce a positive charge, significantly altering the electronic energy levels of the conjugated system and leading to a change in its absorption or emission spectra. This pH-responsiveness allows for the creation of smart materials that can sense or react to changes in their environment.

Material Class Key Structural Unit Potential Properties Example Applications
Conjugated Polymers Phenylene-ethynylenePhotoluminescence, semiconductivityOLEDs, polymer solar cells, sensors. springerprofessional.de
Supramolecular Gels Self-assembled fibersStimuli-responsive, high surface areaDrug delivery, tissue engineering. rsc.org
Surface-Modified Nanoparticles Covalently attached moleculeAltered solubility, biocompatibility, added functionalityBioimaging, targeted drug delivery, catalysis.

Applications in Chemical Biology and Probe Development

Design and Synthesis of Fluorescent Probes

The creation of fluorescent probes is a cornerstone of chemical biology, enabling the visualization and study of biological processes. The design of such probes often involves the strategic combination of a fluorophore (a molecule that emits light) with a recognition element that interacts with a specific target.

Fluorescent probes can be designed to signal the presence of a target through changes in their fluorescence emission. A "turn-on" sensor exhibits an increase in fluorescence upon binding to its target, while a "turn-off" sensor shows a decrease. nih.govrsc.orgmdpi.com These mechanisms are often achieved by modulating processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.govscispace.comnih.govrsc.org For instance, a probe might be non-fluorescent in its unbound state due to quenching, and upon interaction with an analyte, a conformational change could disrupt this quenching, leading to a "turn-on" signal. nih.govrsc.orgmdpi.comnih.govscispace.com Conversely, binding to a target could induce a quenching mechanism, resulting in a "turn-off" response. nih.govrsc.orgresearchgate.netnih.gov

Intramolecular charge transfer (ICT) is a phenomenon that can be harnessed in the design of environmentally sensitive fluorescent probes. nih.govnih.govrsc.orgresearchgate.net In molecules possessing both an electron-donating and an electron-accepting group connected by a conjugated system, excitation with light can lead to a transfer of electron density from the donor to the acceptor. The emission properties of such ICT probes are often highly sensitive to the polarity of their environment. While the phenyl group in 1-(4-ethynylphenyl)cyclohexanamine could potentially act as part of a larger conjugated system, its inherent ICT character would depend on the other molecular components attached to it.

Achieving specific labeling of biomolecules is crucial for accurate biological studies. frontiersin.orgnih.govnih.gov The ethynyl (B1212043) group on this compound provides a chemical handle that can be utilized for this purpose. This functional group is a key participant in highly specific "click chemistry" reactions.

Bioconjugation Chemistry Using the Ethynyl Handle

Bioconjugation is the process of chemically linking molecules to biomolecules such as proteins or nucleic acids. The ethynyl group is a prime functional group for modern bioconjugation techniques.

The terminal alkyne of this compound is an ideal partner for bioorthogonal ligation reactions. nih.govnih.gov These are chemical reactions that can occur within a living system without interfering with native biochemical processes. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole linkage between an alkyne-containing molecule, such as this compound, and an azide-modified biomolecule. This strategy allows for the precise attachment of probes or other functional molecules to specific sites on a biomolecule.

Construction of Diverse Chemical Libraries for Screening

Chemical libraries are large collections of compounds that are screened to identify new drug leads or chemical tools for biological research. nih.govbham.ac.uku-strasbg.frwhiterose.ac.uk The structure of this compound makes it a suitable scaffold for the construction of such libraries. A scaffold is a core molecular structure upon which a variety of chemical substituents can be attached. nih.govbham.ac.uku-strasbg.frwhiterose.ac.uk

The presence of both an amine group on the cyclohexane (B81311) ring and a terminal alkyne on the phenyl ring allows for two points of diversification. A wide range of different chemical moieties could be introduced at these positions, leading to a large and structurally diverse library of compounds based on the this compound core. This diversity would be advantageous in screening campaigns aimed at discovering molecules with specific biological activities.

Development of Chemical Sensors and Chemosensors

The strategic design of chemical sensors and chemosensors leverages the unique molecular architecture of synthetic compounds to achieve specific recognition and signaling of target analytes. While direct and extensive research on the application of This compound in chemical and chemosensor development is not prominently documented in publicly available scientific literature, its structural motifs—the ethynylphenyl group and the cyclohexanamine moiety—are features present in various molecules utilized for such purposes. The potential utility of this specific compound can be inferred by examining the roles these functional components play in established sensor systems.

The ethynyl group is a versatile functional handle in the construction of complex molecular systems, including sensors. It is frequently employed in coupling reactions, such as the Sonogashira coupling, to create conjugated systems that often exhibit desirable photophysical properties. These conjugated structures can form the backbone of fluorescent sensors, where the binding of an analyte perturbs the electronic structure of the system, leading to a detectable change in fluorescence emission. For instance, polymers and macrocycles incorporating ethynylphenyl units have been developed as fluorescent chemosensors for the detection of metal ions and other small molecules.

Similarly, the amine group on the cyclohexane ring can serve as a recognition site. Primary amines are known to interact with various analytes through hydrogen bonding or by acting as a nucleophile. This reactivity can be harnessed to design "turn-on" or "turn-off" fluorescent probes where the interaction with the target analyte modulates the fluorescence output. For example, amine-functionalized polymers have demonstrated capabilities in sensing applications, such as the detection of nitroaromatic compounds.

Although specific research findings and data tables for the application of This compound in chemical sensing are not available, the broader context of chemosensor design suggests its potential as a valuable building block. The combination of a terminal alkyne, suitable for elaboration into a signaling unit, and an amine, capable of acting as a binding site, provides a logical foundation for the future development of novel probes. Further research would be necessary to synthesize and characterize sensors derived from this compound and to evaluate their performance in detecting specific analytes.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis and Chiral Induction in Cyclohexanamine Derivatives

The development of methods for the asymmetric synthesis of 1-(4-ethynylphenyl)cyclohexanamine and related chiral cyclohexanamine derivatives is a burgeoning area of research. The ability to control the stereochemistry of these molecules is crucial, as different enantiomers can exhibit distinct biological activities and chemical properties.

Current research efforts are drawing inspiration from established strategies in asymmetric catalysis. For instance, the use of chiral primary amine catalysts bearing bulky substituents, such as those derived from m-terphenyl, has proven effective in the asymmetric functionalization of other cyclic compounds. These catalysts can create a chiral environment that directs the formation of one enantiomer over the other. The principles of biomimetic polyene cyclizations, where chiral imines are used to induce asymmetry during acid-catalyzed cyclization, also offer a promising avenue for exploration. acs.org

Furthermore, researchers are investigating the use of chiral selectors, like cyclofructan derivatives, for the analytical separation and characterization of chiral cyclohexanamine molecules. nih.gov This is essential for verifying the success of asymmetric syntheses and for studying the properties of individual enantiomers. The generation of chiral molecular structures through external stimuli, a phenomenon known as chiral induction, is another area of active investigation that could lead to novel synthetic approaches. taylorfrancis.com The insights gained from the synthesis and study of related chiral compounds, such as 2-(o-bromophenyl)cyclohexylamine, provide a valuable knowledge base for these endeavors. acs.org

Development of Novel Reaction Methodologies for the Compound

The synthesis of this compound and its derivatives is benefiting from the development of novel and more efficient reaction methodologies. These advancements are moving beyond traditional synthetic routes to incorporate innovative strategies that offer improved yields, selectivity, and atom economy.

One promising approach involves multicomponent reactions, such as the zinc-catalyzed KA2 coupling, which allows for the one-pot assembly of propargylamines with tetrasubstituted carbon centers. nih.gov This method offers a direct and efficient route to complex amine structures. Another area of exploration is the use of palladium-, copper-, and nickel-catalyzed cross-coupling reactions, which have been successfully employed in the synthesis of various antibacterial molecules and could be adapted for the synthesis of ethynylphenyl-containing compounds. mdpi.com

Furthermore, researchers are exploring the use of microwave-assisted synthesis to accelerate reaction times and improve yields, a technique that has proven effective for preparing a range of organometallic complexes. researchgate.net The regioselective synthesis of heterocyclic compounds using reagents like 2-cyano-N-cyclohexylacetamide under microwave irradiation also presents a potential pathway for creating novel derivatives. raco.cat The development of "stitching" annulation strategies and other toolkit-based approaches allows for the rapid generation of diverse molecular scaffolds from simple starting materials. whiterose.ac.uk These modern synthetic methods are poised to significantly expand the chemical space accessible from this compound.

Advanced Characterization Techniques and Multimodal Analysis

A comprehensive understanding of the structure, properties, and behavior of this compound and its derivatives necessitates the use of advanced characterization techniques. lescmeng.ai Researchers are increasingly employing a suite of sophisticated analytical tools to gain deeper insights that are often missed by conventional methods.

Spectroscopic techniques such as 1H NMR, 13C NMR, and ESI-MS are fundamental for confirming the chemical structure of newly synthesized compounds. rjeid.com For more detailed structural elucidation, single-crystal X-ray diffraction is an invaluable tool. rsc.org To study the electronic properties and local atomic environment, techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are being utilized. numberanalytics.com These methods provide information on oxidation states and coordination geometries, which is particularly important for understanding catalytic mechanisms. numberanalytics.com

The dynamic nature of these molecules and their interactions often requires in-situ and operando characterization methods to study them under reaction conditions. numberanalytics.com Furthermore, the rise of multimodal analysis, which integrates data from multiple analytical techniques, is providing a more holistic understanding of these complex systems. researchgate.netrajpub.com This approach combines various data types, such as spectroscopic, microscopic, and computational data, to build a comprehensive picture of the material's properties and function. researchgate.netfrontiersin.orgresearchgate.netwarmadewa.ac.id

Integration into Dynamic Covalent Chemistry and Responsive Systems

The unique structural features of this compound, particularly the terminal alkyne group, make it an attractive building block for the construction of dynamic and responsive materials. Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to create complex and adaptive molecular systems. wikipedia.orgrsc.org

The ethynylphenyl moiety can participate in various dynamic covalent reactions, enabling the formation of materials that can change their structure and properties in response to external stimuli such as light, heat, or pH. chinesechemsoc.orgacs.orgmdpi.com This has led to the development of stimuli-responsive luminescent supramolecular materials and light-responsive polymer films. chinesechemsoc.orgacs.org For instance, the incorporation of this compound into polymer networks can lead to materials with self-healing capabilities, shape-memory effects, and malleability. illinois.edu

Researchers are exploring the use of this compound in the creation of interpenetrating and single networks that can alter their architecture through dynamic bond exchange. rsc.org The hydrolysis of Schiff bases containing a phenyl-ethynyl-phenyl system is another area of interest, as it can be controlled by pH, offering a trigger for responsive behavior. researchgate.netdntb.gov.ua The integration of this compound into hydrogels is also being investigated to create smart materials for applications like controlled drug release and wound healing. mdpi.comdntb.gov.ua

Expanding Applications in Catalysis and Organometallic Chemistry

The field of organometallic chemistry, which studies compounds with metal-carbon bonds, provides a fertile ground for exploring the applications of this compound. libretexts.org The presence of both a coordinating amine group and a reactive alkyne functionality makes this compound a versatile ligand for the synthesis of novel organometallic complexes.

These complexes have the potential to act as catalysts in a wide range of organic transformations. For example, transition metal complexes involving similar amine ligands have been used in direct alkylation reactions. google.com The alkyne group can also participate in various catalytic cycles, such as those involving palladium, ruthenium, or iridium catalysts. google.com The synthesis of organometallic assemblies based on related ethynylphenyl ligands has already demonstrated applications in cell imaging and as anticancer agents. chinesechemsoc.org

Furthermore, the combination of organocatalysis and transition-metal catalysis is a powerful strategy for accessing complex heterocyclic compounds, and this compound could serve as a key building block in such dual catalytic systems. chim.it The development of new organometallic compounds from this precursor is being aided by techniques like microwave-assisted synthesis, which can accelerate the discovery of novel complexes with interesting catalytic properties. researchgate.net The study of these new organometallic derivatives will not only expand our fundamental understanding of their chemical behavior but also pave the way for their use in industrially important catalytic processes. libretexts.org

Q & A

Q. What synthetic methodologies are reported for the preparation of 1-(4-Ethynylphenyl)cyclohexanamine?

A common approach involves reductive amination or palladium-catalyzed coupling. For example, cyclohexanamine derivatives can be synthesized via reactions with aryl ethynyl precursors under mild conditions using hydrogen gas (1 atm) in aqueous media. This method ensures high selectivity for the amine group while preserving the ethynyl functionality . Optimization of reaction parameters, such as catalyst loading and solvent polarity, is critical to minimize side reactions.

Q. What analytical techniques are recommended for structural confirmation of this compound?

Combined use of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is standard. For instance, 1H^1H-NMR peaks for aromatic protons typically appear at δ 7.2–7.4 ppm, while cyclohexane protons resonate between δ 1.2–2.1 ppm. HRMS data (e.g., calculated [M+H]+^+ = 230.1545) validates molecular composition .

Q. What safety protocols should be followed when handling this compound?

Use nitrile or neoprene gloves and respiratory protection (e.g., NIOSH-approved masks) to avoid dermal or inhalation exposure. Glove material selection should prioritize resistance to organic solvents, though specific permeability data for this compound is limited . Work in a fume hood and dispose of waste via approved hazardous channels.

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Contradictions in spectral assignments often arise from conformational flexibility or solvent effects. Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, coupling constants (JJ) in 1H^1H-NMR can distinguish axial versus equatorial cyclohexane protons, while 13C^{13}C-DEPTO clarifies carbon environments .

Q. What experimental designs are effective for studying DNA damage induced by this compound analogs?

Phosphoramide mustard derivatives of cyclohexanamine induce DNA cross-linking, detectable via comet assays or γ-H2AX foci staining. Dose-dependent cytotoxicity (e.g., 3–6 μM) in cell lines like rat granulosa cells (SIGCs) correlates with upregulated DNA damage response (DDR) genes (e.g., Atm, Brca1) . Include positive controls (e.g., cisplatin) and validate adduct formation via LC-MS/MS.

Q. How does the ethynyl group influence the compound’s reactivity in transition metal-catalyzed reactions?

The ethynyl moiety enables Sonogashira or Glaser coupling, facilitating functionalization for probe development. Palladium catalysts (e.g., Pd/C) promote selective hydrogenation of competing alkynes while preserving the amine group. Computational modeling (DFT) can predict regioselectivity in cross-coupling reactions .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

Optimize protecting groups for the amine (e.g., Boc) to prevent side reactions during ethynylation. Use flow chemistry to enhance reaction control in exothermic steps. Purification via silica gel chromatography or recrystallization (e.g., using ethanol/water) improves yield and purity .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw NMR predictors) to resolve ambiguities .
  • Contradiction Management : Replicate experiments under standardized conditions (pH, temperature) to isolate variables causing discrepancies in cytotoxicity studies .
  • Safety Compliance : Regularly update risk assessments using SDS guidelines, even if full hazard data for the compound is unavailable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.